molecular formula C23H29NO B259182 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol

Cat. No. B259182
M. Wt: 335.5 g/mol
InChI Key: GZUDNCQEOHGFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol, also known as CPP, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of compounds known as opioids, which are known for their analgesic properties. In

Scientific Research Applications

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol as an analgesic, as it has been shown to be effective in reducing pain in animal models. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been studied for its potential use as an antidepressant, as it has been shown to increase levels of certain neurotransmitters in the brain that are associated with mood regulation.

Mechanism of Action

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol acts on the central nervous system by binding to opioid receptors, which are located throughout the body. When 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol binds to these receptors, it activates a cascade of events that ultimately leads to the reduction of pain and the modulation of mood. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a high affinity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects
In addition to its analgesic and antidepressant effects, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to have a number of other biochemical and physiological effects. For example, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has been shown to cause respiratory depression in animal models, which is a common side effect of opioids. 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has also been shown to cause sedation and hypothermia, which may limit its use in certain experimental settings.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol in lab experiments is its high potency, which allows for the use of lower doses and reduces the risk of side effects. Additionally, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol has a relatively long half-life, which allows for sustained effects over a longer period of time. However, 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol also has a number of limitations for lab experiments, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and its potential therapeutic applications. One area of research could focus on the development of novel analogs of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol that have improved pharmacokinetic properties and reduced side effects. Additionally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in combination with other drugs, such as non-steroidal anti-inflammatory drugs, to improve their analgesic effects. Finally, research could focus on the use of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol and other opioids in the treatment of other conditions, such as anxiety and post-traumatic stress disorder.

Synthesis Methods

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol can be synthesized using a variety of methods, including the reduction of ketones and the coupling of aryl halides with amines. One common method of synthesis involves the reduction of 1-(4-cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanone using sodium borohydride in the presence of methanol. This method results in the formation of 1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol with high yield and purity.

properties

Product Name

1-(4-Cyclopropylphenyl)-1-phenyl-3-(1-piperidinyl)-1-propanol

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C23H29NO/c25-23(21-7-3-1-4-8-21,15-18-24-16-5-2-6-17-24)22-13-11-20(12-14-22)19-9-10-19/h1,3-4,7-8,11-14,19,25H,2,5-6,9-10,15-18H2

InChI Key

GZUDNCQEOHGFEE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4CC4)O

Origin of Product

United States

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